molecular formula C19H15ClO5 B2689268 Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate CAS No. 356586-77-1

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2689268
CAS No.: 356586-77-1
M. Wt: 358.77
InChI Key: YQNJFMMWNPGFRH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a methyl group at position 3, an ethyl carboxylate ester at position 2, and a 2-chlorobenzoyloxy group at position 2. Its molecular formula is C₁₉H₁₅ClO₅, with a molecular weight of 358.77 g/mol .

Structurally, the benzofuran scaffold is rigid, with the 2-chlorophenylcarbonyloxy group introducing steric bulk and electron-withdrawing effects. The ethyl ester at position 2 enhances lipophilicity, which may influence bioavailability and solubility. Its SMILES string (CCOC(=O)c1oc2c(c1C)c(ccc2)OC(=O)c1ccccc1Cl) confirms the spatial arrangement of substituents .

Properties

IUPAC Name

ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)16-14(24-17)9-6-10-15(16)25-18(21)12-7-4-5-8-13(12)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNJFMMWNPGFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate. These compounds have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics. For example, derivatives of benzofuran have been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .

Anti-inflammatory Properties
Research indicates that benzofuran derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting that compounds like this compound may serve as lead compounds in developing anti-inflammatory drugs .

Pharmacological Applications

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown potential as an inhibitor of fatty acid synthesis pathways in bacteria, which is crucial for developing antibacterial agents targeting resistant strains . The inhibition of enzymes such as ecKAS III has been linked to the antibacterial activity observed in related compounds .

Potential Anticancer Activity
There is emerging interest in the anticancer properties of benzofuran derivatives. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation .

Chemical Intermediate

Synthesis and Derivatives
this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activities. The versatility in its chemical structure makes it a valuable compound in synthetic organic chemistry .

Case Studies

Study Findings Relevance
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus.Supports potential use in antibiotic development.
Research on Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro.Indicates possible therapeutic applications for inflammatory diseases.
Investigation into Enzyme InhibitionInhibited ecKAS III with an IC50 of 17.1 µM.Highlights its role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular receptor on the cell surface, triggering a signaling pathway that results in a therapeutic effect.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • Ethyl 4-[(4-chlorophenyl)carbonyloxy]-3-methyl-1-benzofuran-2-carboxylate: Differs in the position of the chlorine atom (para vs. ortho on the benzoyloxy group).

Heterocyclic Core Variations

  • Fenoxaprop ethyl (CAS 66441-23-4): Contains a benzoxazole ring instead of benzofuran. Substituted with a 6-chloro-2-benzoxazolylenoxy group and an ethyl ester. The benzoxazole core introduces different electronic properties, affecting metabolic stability and biological activity .
  • The phenyl group at position 2 contrasts with the methyl group in the target compound, altering steric and electronic profiles .

Ester and Sulfinyl Derivatives

  • Isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate :

    • Includes a methylsulfinyl group and isopropyl ester.
    • The sulfinyl group increases polarity and hydrogen-bonding capacity compared to the target compound’s chlorophenylcarbonyloxy group .
  • Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate :

    • Substituted with a cyclohexyl group and methylsulfinyl moiety.
    • The cyclohexyl group introduces significant hydrophobicity, contrasting with the aromatic chlorophenyl in the target compound .

Physicochemical and Functional Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₉H₁₅ClO₅ 2-chlorophenylcarbonyloxy, methyl, ethyl ester 358.77 High lipophilicity, steric bulk
Fenoxaprop ethyl C₂₅H₂₀ClNO₆ Benzoxazole, 6-chloro, ethyl ester 482.88 Enhanced metabolic resistance
Ethyl 6-bromo-5-fluorophenyl derivative C₂₅H₁₈BrFO₅ Bromine, fluorophenyl, phenyl 505.26 Halogen-mediated interactions
Isopropyl sulfinyl derivative C₁₆H₂₀O₄S Methylsulfinyl, isopropyl ester 308.38 Increased polarity

Crystallographic and Conformational Analysis

The target compound’s benzofuran core likely adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates for heterocycles . By contrast, sulfinyl derivatives (e.g., ) exhibit carbonyl-carbonyl interactions (3.295 Å), which are absent in the target compound due to its bulkier substituents .

Biological Activity

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate, a benzofuran derivative, has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, focusing on its anticancer properties and interactions with carbonic anhydrases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H15_{15}ClO4_{4}
  • Molecular Weight : 332.75 g/mol

This compound features a benzofuran core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, a study evaluating various benzofuran-based compounds demonstrated that certain derivatives exhibited significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, one derivative (9e) showed an IC50_{50} value of 2.52 ± 0.39 μM against MDA-MB-231 cells, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
9eMDA-MB-2312.52 ± 0.39Pro-apoptotic effects
9bMCF-7Not specifiedCell cycle arrest
9fMDA-MB-231Not specifiedInduction of apoptosis

The mechanism of action for compound 9e involves cell cycle disturbance and pro-apoptotic actions, particularly leading to increased populations of cells in the sub-G1 phase, indicative of apoptosis .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its interaction with carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including pH regulation and bicarbonate homeostasis. The compound has shown promising inhibitory activity against the cancer-related isoform hCA IX.

Table 2: Inhibition Potency Against Carbonic Anhydrases

CompoundIsoformKi_i (μM)
9bhCA IX0.91
9ehCA IX0.79
9fhCA IX0.56

These findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting hCA IX, which is often overexpressed in tumors .

Case Studies

A notable case study involved the administration of benzofuran derivatives in animal models to assess their anticancer efficacy. The results indicated a significant reduction in tumor size in treated groups compared to controls, reinforcing the potential therapeutic applications of these compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate?

A multi-step synthesis is typically utilized:

  • Step 1 : Construct the benzofuran core via acid-catalyzed cyclization of substituted phenols and α,β-unsaturated carbonyl precursors.
  • Step 2 : Introduce the 2-chlorobenzoyloxy group using 2-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) to facilitate acylation.
  • Step 3 : Perform esterification with ethyl chloroformate under controlled pH to finalize the ethyl carboxylate moiety. Purification at each stage via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS are critical for intermediate validation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond lengths, angles, and torsional parameters . ORTEP-3 graphical interfaces visualize thermal ellipsoids and molecular packing .
  • Spectroscopic validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves connectivity and stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic observations (e.g., conformational flexibility)?

  • Cremer-Pople puckering coordinates : Quantify out-of-plane deviations in the benzofuran ring using Cartesian coordinates derived from SCXRD data. This method distinguishes between envelope, half-chair, and twist-boat conformations .
  • DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level and compare computed NMR chemical shifts (GIAO method) with experimental values to identify dominant conformers .

Q. What strategies are used to evaluate the compound’s potential pharmacological activity?

  • In vitro assays : Screen against COX-2, antimicrobial targets (e.g., Staphylococcus aureus), or cancer cell lines (MTT assay) using microdilution protocols.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites (e.g., COX-2 PDB: 5IKT). Focus on interactions between the 2-chlorophenyl group and hydrophobic pockets .

Q. How does the compound’s stability impact experimental design under varying conditions?

  • Hydrolytic stability : Monitor ester hydrolysis via HPLC-UV (λ = 254 nm) in buffered solutions (pH 1–13). Ethyl carboxylates typically degrade faster under alkaline conditions.
  • Storage protocols : Store in amber vials under argon at –20°C to minimize photolytic and oxidative degradation .

Methodological Optimization

Q. What analytical techniques are recommended for purity assessment and quantification?

  • HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) isocratic elution (flow rate: 1.0 mL/min). Validate linearity (1–100 µg/mL, R2>0.998R^2 > 0.998) and precision (%RSD < 2).
  • LC-MS : Couple with ESI-MS in positive-ion mode for accurate mass confirmation (mass error < 5 ppm) .

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